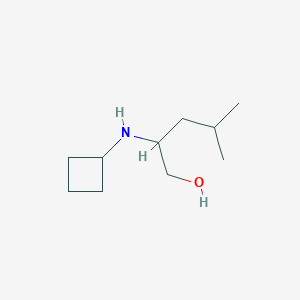2-(Cyclobutylamino)-4-methylpentan-1-ol
CAS No.:
Cat. No.: VC16487546
Molecular Formula: C10H21NO
Molecular Weight: 171.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H21NO |
|---|---|
| Molecular Weight | 171.28 g/mol |
| IUPAC Name | 2-(cyclobutylamino)-4-methylpentan-1-ol |
| Standard InChI | InChI=1S/C10H21NO/c1-8(2)6-10(7-12)11-9-4-3-5-9/h8-12H,3-7H2,1-2H3 |
| Standard InChI Key | BBXLELOOOGXEDS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(CO)NC1CCC1 |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-(cyclobutylamino)-4-methylpentan-1-ol, reflecting its pentanol chain with specific substituents. The molecular formula is C₁₀H₂₁NO, derived from the cyclobutyl ring (C₄H₇), the amino group (NH), and the branched pentanol moiety (C₅H₁₃O) . The molecular weight is 171.28 g/mol, consistent with analogs such as 1-(cyclobutylamino)-4-methylpentan-3-ol .
Stereochemical Considerations
The compound contains two stereogenic centers: the second carbon (bearing the cyclobutylamino group) and the fourth carbon (methyl branch). This stereochemical complexity suggests the existence of four possible diastereomers, though specific configurations remain uncharacterized in the literature. The presence of hydroxyl and amine functional groups also introduces potential for intramolecular hydrogen bonding, influencing conformational stability .
Spectroscopic Signatures
While experimental spectral data (e.g., NMR, IR) for 2-(cyclobutylamino)-4-methylpentan-1-ol is unavailable, related compounds provide benchmarks. For example, 4-methyl-1-pentanol (CID 12296) exhibits characteristic O–H stretches near 3300 cm⁻¹ in IR and methyl group proton resonances at δ 0.8–1.0 ppm in ¹H NMR . The cyclobutylamino group would likely show N–H stretches near 3350 cm⁻¹ and ring proton resonances between δ 1.6–2.2 ppm .
Synthesis and Manufacturing
Reductive Amination
A plausible route involves reductive amination between 4-methylpentan-1-ol-2-one and cyclobutylamine. Using a catalyst like sodium cyanoborohydride in methanol, the ketone reacts with the amine to form the secondary amine, followed by reduction of the intermediate imine .
Epoxide Ring-Opening
Another approach could utilize the ring-opening of 2,3-epoxy-4-methylpentane with cyclobutylamine. The nucleophilic amine attacks the less substituted epoxide carbon, yielding the amino alcohol after acid workup. This method offers stereochemical control depending on reaction conditions .
Industrial-Scale Production Challenges
Scale-up faces hurdles such as:
-
Purification difficulties due to polar functional groups complicating crystallization.
-
Stereoisomer separation requiring chiral chromatography or asymmetric synthesis techniques.
-
Cost of cyclobutylamine, a specialty reagent with limited commercial availability .
Physicochemical Properties
Estimated Physical Constants
Reactivity Profile
-
Acid-Base Behavior: The amine (pKa ≈ 10.5) and alcohol (pKa ≈ 16) groups confer mild basicity and weak acidity, respectively.
-
Oxidation Sensitivity: The secondary alcohol may oxidize to a ketone under strong oxidizing conditions (e.g., CrO₃).
-
Thermal Stability: Decomposition above 250°C likely produces cyclobutane derivatives and unsaturated hydrocarbons .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Amino alcohols serve as precursors to β-blockers and antiviral agents. The cyclobutyl group’s strained ring system could enhance target binding affinity in drug candidates, though no specific studies on this compound are reported .
Chiral Auxiliaries
The stereogenic centers make this compound a potential chiral auxiliary in asymmetric synthesis, particularly for inducing helicity in metal-organic frameworks .
Corrosion Inhibition
Analogous amino alcohols show efficacy as corrosion inhibitors in acidic environments. The methyl branch may improve lipid solubility, enhancing protective film formation on metal surfaces .
Future Research Directions
Pharmacological Screening
Priority areas include:
-
Kinase inhibition assays leveraging the cyclobutyl group’s steric profile.
-
Antimicrobial activity against Gram-positive pathogens.
Green Synthesis Methods
Developing catalytic asymmetric routes using organocatalysts could improve sustainability. Biocatalytic approaches with transaminases or alcohol dehydrogenases are also promising .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume